molecular formula C20H18N6O2S B13360450 3-[6-(3,4-Dimethoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine

3-[6-(3,4-Dimethoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine

Cat. No.: B13360450
M. Wt: 406.5 g/mol
InChI Key: AQSROBHPBIBCKC-UHFFFAOYSA-N
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Description

3-[6-(3,4-Dimethoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine is a complex heterocyclic compound that integrates multiple functional groups and ring systems. This compound is of significant interest due to its potential pharmacological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[6-(3,4-Dimethoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine typically involves multi-step reactions. The process begins with the preparation of the triazolo[3,4-b][1,3,4]thiadiazole core, which is then functionalized with the 3,4-dimethoxybenzyl group and the 2-methylimidazo[1,2-a]pyridine moiety. Common reagents used in these reactions include hydrazine derivatives, carbon disulfide, and various alkylating agents .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis routes. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-[6-(3,4-Dimethoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to ensure high yields and purity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s pharmacological properties .

Scientific Research Applications

3-[6-(3,4-Dimethoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential anticancer, antimicrobial, and anti-inflammatory activities.

Mechanism of Action

The mechanism of action of 3-[6-(3,4-Dimethoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C20H18N6O2S

Molecular Weight

406.5 g/mol

IUPAC Name

6-[(3,4-dimethoxyphenyl)methyl]-3-(2-methylimidazo[1,2-a]pyridin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C20H18N6O2S/c1-12-18(25-9-5-4-6-16(25)21-12)19-22-23-20-26(19)24-17(29-20)11-13-7-8-14(27-2)15(10-13)28-3/h4-10H,11H2,1-3H3

InChI Key

AQSROBHPBIBCKC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C3=NN=C4N3N=C(S4)CC5=CC(=C(C=C5)OC)OC

Origin of Product

United States

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